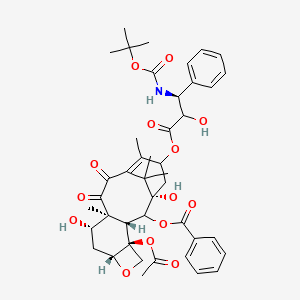

10-Oxo Docetaxel

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[(1S,3R,4S,7R,9S,10S)-4-acetyloxy-1,9-dihydroxy-15-[(3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11,12-dioxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H51NO14/c1-22-26(55-37(51)32(48)30(24-15-11-9-12-16-24)44-38(52)58-39(3,4)5)20-43(53)35(56-36(50)25-17-13-10-14-18-25)33-41(8,34(49)31(47)29(22)40(43,6)7)27(46)19-28-42(33,21-54-28)57-23(2)45/h9-18,26-28,30,32-33,35,46,48,53H,19-21H2,1-8H3,(H,44,52)/t26?,27-,28+,30-,32?,33-,35?,41+,42-,43+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOLQDWANVNOXBK-IXVZKRQZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=O)C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)OC(C)(C)C)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2C(=O)C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3C([C@@](C2(C)C)(CC1OC(=O)C([C@H](C5=CC=CC=C5)NC(=O)OC(C)(C)C)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H51NO14 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

805.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 10-Oxo Docetaxel

For Researchers, Scientists, and Drug Development Professionals

Introduction

10-Oxo Docetaxel, also known as Docetaxel Impurity B, is a taxoid compound that has garnered interest for its potential anti-tumor properties.[1][2][3][4][5] It is recognized as a significant intermediate and a degradation product of the widely used chemotherapeutic agent, Docetaxel.[1][3][5][6] This technical guide provides a comprehensive overview of the chemical properties of this compound, including its synthesis, stability, and biological activities, with a focus on presenting quantitative data, experimental methodologies, and visual representations of its purported mechanisms of action.

Chemical and Physical Properties

This compound is a complex diterpenoid with a molecular formula of C43H51NO14 and a molecular weight of approximately 805.86 g/mol .[2][4][7] Its chemical structure is closely related to that of Docetaxel, with the key difference being the oxidation of the hydroxyl group at the C-10 position to a ketone. This structural modification influences its physicochemical properties and potentially its biological activity.

Physicochemical Data

A summary of the available quantitative data for this compound is presented in Table 1. It is important to note that some of these values are predicted and may vary from experimentally determined figures.

| Property | Value | Source |

| Molecular Formula | C43H51NO14 | [2][4][7] |

| Molecular Weight | 805.86 g/mol | [2][4][7] |

| CAS Number | 167074-97-7 | [2][4] |

| Melting Point | 152-158 °C | [8] |

| Boiling Point (Predicted) | 887.3 ± 65.0 °C | [8] |

| pKa (Predicted) | 11.19 ± 0.46 | [8] |

| XLogP3 (Computed for Docetaxel) | 1.6 | |

| Solubility | Slightly soluble in Chloroform and Methanol; Soluble in DMSO | [3][9] |

| Storage Temperature | -20 °C | [3] |

| Stability | Unstable in solution, may epimerize | [8] |

Synthesis and Characterization

This compound is primarily known as an oxidation product of Docetaxel.[10] Its synthesis can be achieved through the controlled oxidation of Docetaxel or via forced degradation under basic conditions.[11]

Illustrative Synthesis Pathway

Experimental Protocols

Synthesis via Forced Degradation:

A common method to generate this compound is through the forced degradation of Docetaxel.[11]

-

Preparation of Docetaxel Solution: Dissolve Docetaxel in a suitable solvent, such as methanol or acetonitrile.

-

Base-Induced Degradation: Add a basic solution (e.g., 0.1 M NaOH) to the Docetaxel solution.

-

Incubation: Allow the reaction mixture to stand at room temperature for a specified period, monitoring the degradation process by HPLC.

-

Neutralization: Neutralize the reaction mixture with an appropriate acid (e.g., 0.1 M HCl).

-

Extraction and Purification: The resulting mixture containing this compound and other degradation products can be purified using techniques like preparative HPLC or column chromatography.

Characterization by High-Performance Liquid Chromatography (HPLC):

HPLC is a standard technique for the analysis and quantification of this compound.[1][12][13][14][15][16][17][18][19]

-

Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is typically used.[1][12][14][17][18]

-

Mobile Phase: A gradient or isocratic elution with a mixture of acetonitrile and water is common.[12][14][16][17][18] The addition of a small amount of acetic acid or a buffer may be used to improve peak shape.[1]

-

Detection: UV detection at approximately 230-232 nm is suitable for monitoring the elution of this compound.[1][12][14][15]

-

Flow Rate: A flow rate of around 1.0-1.5 mL/min is generally employed.[12][14][15]

Structural Elucidation by NMR and Mass Spectrometry:

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are essential for the definitive structural confirmation of this compound.[8][20][21][22][23][24] 1D (¹H and ¹³C) and 2D (e.g., COSY, HSQC, HMBC) NMR experiments are used to assign the proton and carbon signals and confirm the presence of the ketone group at the C-10 position. High-resolution mass spectrometry provides an accurate mass measurement, confirming the molecular formula.[20][21][22]

Biological Activity and Mechanism of Action

The biological activity of this compound is presumed to be similar to that of Docetaxel, primarily targeting the microtubule network within cells.[9][25][26][27] A study on the closely related compound, 10-oxo-7-epidocetaxel, has shown significant in vitro anti-metastatic activity and the ability to induce cell cycle arrest in the G2-M phase.[11][28]

Microtubule Stabilization and Cell Cycle Arrest

Like other taxanes, this compound is expected to bind to β-tubulin, promoting the polymerization and stabilization of microtubules.[9][25][26][27] This disruption of microtubule dynamics leads to the arrest of the cell cycle at the G2/M transition, preventing cell division and ultimately leading to apoptosis.[10][14][29][30]

Induction of Apoptosis via the Intrinsic Pathway

The G2/M arrest triggered by microtubule disruption is a potent signal for the initiation of apoptosis, or programmed cell death. This process is often mediated through the intrinsic (mitochondrial) pathway, which involves the Bcl-2 family of proteins.[7][17][20][23][26][31][32][33][34][35][36] It is hypothesized that this compound, similar to Docetaxel, may lead to the phosphorylation and inactivation of anti-apoptotic proteins like Bcl-2, thereby promoting the release of pro-apoptotic factors from the mitochondria and activating the caspase cascade.[7][17][20][26][31][32][34][35][36]

Experimental Workflow for Biological Activity Assessment

The following workflow outlines a general approach to characterizing the biological activity of this compound.

Conclusion

This compound is a significant derivative of Docetaxel with demonstrated anti-tumor potential. While much of its biological activity is inferred from its parent compound and closely related structures, the available data suggest a similar mechanism of action centered on microtubule stabilization and the induction of apoptosis. Further research is warranted to fully elucidate the specific chemical and biological properties of this compound, which may offer new avenues for the development of novel anti-cancer therapies. This guide provides a foundational understanding for researchers and professionals in the field of drug development to build upon in their exploration of this promising taxoid.

References

- 1. Docetaxel-induced apoptosis in melanoma cells is dependent on activation of caspase-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. NCBI | NLM | NIH [pubmed.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. This compound | 167074-97-7 | FO26648 | Biosynth [biosynth.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. glpbio.com [glpbio.com]

- 7. Amplification loop cascade for increasing caspase activity induced by docetaxel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Isolation and characterization of degradation impurities in docetaxel drug substance and its formulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. [Molecular mechanisms of antitumor activity of taxanes. I. Interaction of docetaxel with microtubules] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Docetaxel-induced prostate cancer cell death involves concomitant activation of caspase and lysosomal pathways and is attenuated by LEDGF/p75 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. youtube.com [youtube.com]

- 14. researchgate.net [researchgate.net]

- 15. globalresearchonline.net [globalresearchonline.net]

- 16. scispace.com [scispace.com]

- 17. Development of a Rapid and Precise Reversed-phase High-performance Liquid Chromatography Method for Analysis of Docetaxel in Rat Plasma: Application in Single-dose Pharmacokinetic Studies of Folate-targeted Micelles Containing Docetaxel - PMC [pmc.ncbi.nlm.nih.gov]

- 18. jidps.com [jidps.com]

- 19. researchgate.net [researchgate.net]

- 20. Variation in the kinetics of caspase-3 activation, Bcl-2 phosphorylation and apoptotic morphology in unselected human ovarian cancer cell lines as a response to docetaxel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. brjac.com.br [brjac.com.br]

- 22. Isolation and characterization of impurities in docetaxel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Chemometric Methods to Quantify 1D and 2D NMR Spectral Differences Among Similar Protein Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. Structural insight into the stabilization of microtubules by taxanes | eLife [elifesciences.org]

- 27. researchgate.net [researchgate.net]

- 28. tandfonline.com [tandfonline.com]

- 29. researchgate.net [researchgate.net]

- 30. Sequential events of apoptosis involving docetaxel, a microtubule-interfering agent: A cytometric study - PMC [pmc.ncbi.nlm.nih.gov]

- 31. Taxol induces bcl-2 phosphorylation and death of prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. Docetaxel induces Bcl-2- and pro-apoptotic caspase-independent death of human prostate cancer DU145 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 33. glpbio.com [glpbio.com]

- 34. researchgate.net [researchgate.net]

- 35. Combined Treatment with Stattic and Docetaxel Alters the Bax/Bcl-2 Gene Expression Ratio in Human Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 36. Bcl-2 family inhibition sensitizes human prostate cancer cells to docetaxel and promotes unexpected apoptosis under caspase-9 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

The Emergence of 10-Oxo Docetaxel: A Technical Guide to a Key Docetaxel Impurity

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the discovery, characterization, and analytical methodologies related to 10-Oxo Docetaxel, a notable impurity in the manufacturing and degradation of the potent anticancer agent, Docetaxel. Understanding the impurity profile of active pharmaceutical ingredients (APIs) like Docetaxel is critical for ensuring drug safety, efficacy, and regulatory compliance.

Introduction to Docetaxel and the Significance of Impurity Profiling

Docetaxel is a semi-synthetic taxane analogue, a class of chemotherapeutic agents that disrupt microtubule function, leading to cell cycle arrest and apoptosis.[1][2] It is a cornerstone in the treatment of various cancers, including breast, prostate, and non-small cell lung cancer. The complex synthesis and inherent chemical instability of Docetaxel can lead to the formation of several process-related and degradation impurities.[1][3][4][5] Rigorous identification and control of these impurities are paramount to guarantee the quality and safety of the final drug product. One such critical impurity that has been identified is this compound.[6][7][8][9][10]

Discovery and Characterization of this compound

The identification of this compound and its derivatives, such as 7-epi-10-oxo-docetaxel, has been the subject of several studies focused on the degradation pathways of Docetaxel.[4][5] These impurities are often formed under stress conditions, such as basic hydrolysis.[4][5] The structural elucidation of these impurities has been accomplished through a combination of advanced analytical techniques.

Isolation and Purification

The isolation of this compound and other impurities from the bulk drug substance is a crucial first step for their characterization. Medium Pressure Liquid Chromatography (MPLC) has been effectively employed for the isolation of various Docetaxel impurities.[3][11]

Spectroscopic and Spectrometric Characterization

A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) has been instrumental in confirming the chemical structure of this compound.

Table 1: Key Analytical Data for this compound and Related Impurities

| Impurity | Molecular Formula | Molecular Weight ( g/mol ) | Key Analytical Techniques | Reference |

| This compound | C43H51NO14 | 805.86 | HPLC, LC-MS, NMR | [6][7][8] |

| 7-epi-10-oxo-docetaxel | C43H51NO14 | 805.86 | HPLC, LC-MS, NMR | [12][13][14] |

| 7-epi-10-oxo-10-deacetyl baccatin III | Not specified | Not specified | Mass and NMR spectral studies | [4][5] |

Experimental Protocols

Detailed methodologies are essential for the reproducible detection and quantification of this compound. The following sections outline typical experimental protocols based on published literature.

High-Performance Liquid Chromatography (HPLC) Method for Impurity Profiling

A stability-indicating HPLC method is crucial for separating this compound from Docetaxel and other related substances.

-

Column: Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 3 µm particle size).[15]

-

Mobile Phase: A gradient elution using a mixture of water and acetonitrile is commonly employed.[15] For example, Mobile Phase A can be water and Mobile Phase B can be acetonitrile.[15]

-

Flow Rate: Typically around 1.2 mL/min.[15]

-

Detection: UV detection at 232 nm.[15]

-

Column Temperature: Maintained at a constant temperature, for instance, 25°C.[16]

-

Diluent: A mixture of acetonitrile and water (1:1, v/v).[16]

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Identification

LC-MS/MS provides the sensitivity and specificity required for the definitive identification of impurities.

-

Chromatographic Conditions: Similar to the HPLC method described above, often using a UPLC system for better resolution.[16]

-

Ionization Source: Electrospray Ionization (ESI) in positive mode is typically used.

-

Mass Analyzer: A triple quadrupole mass spectrometer is commonly used for quantification through multiple reaction monitoring (MRM).[17]

-

MRM Transitions: For Docetaxel, a common transition is m/z 830.3 → 548.8.[17] Specific transitions for this compound would need to be determined during method development.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

¹H NMR and ¹³C NMR spectroscopy are indispensable for the unambiguous structural confirmation of isolated impurities. Spectra of the isolated impurity are compared with those of the parent drug to identify structural modifications.[3][11]

Visualizing the Workflow and Pathways

Experimental Workflow for Impurity Identification

The following diagram illustrates the typical workflow for the discovery and characterization of a Docetaxel impurity like this compound.

Caption: Workflow for the identification and characterization of this compound.

Docetaxel's Mechanism of Action and the Relevance of Impurities

Docetaxel exerts its cytotoxic effects by promoting the assembly of tubulin into stable microtubules and inhibiting their depolymerization.[2] This stabilization of microtubules disrupts the dynamic process of mitotic spindle formation, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis. While the specific biological activity of this compound is not extensively detailed in the provided search results, any structural modification to the Docetaxel molecule has the potential to alter its efficacy or toxicity profile.

Caption: Simplified signaling pathway of Docetaxel's mechanism of action.

Conclusion

The identification and characterization of this compound as a docetaxel impurity underscore the importance of thorough analytical investigation in drug development and manufacturing. The application of sophisticated analytical techniques such as HPLC, LC-MS, and NMR is essential for the structural elucidation and quantification of such impurities. This knowledge is critical for establishing appropriate control strategies to ensure the quality, safety, and efficacy of Docetaxel-containing drug products. Further research into the biological activity of this compound will provide a more complete understanding of its potential impact on the therapeutic profile of Docetaxel.

References

- 1. Evaluation of the Pharmaceutical Quality of Docetaxel Injection Using New Stability Indicating Chromatographic Methods for Assay and Impurities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Isolation and characterization of impurities in docetaxel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Isolation and characterization of degradation impurities in docetaxel drug substance and its formulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. scbt.com [scbt.com]

- 8. This compound | 167074-97-7 | FO26648 | Biosynth [biosynth.com]

- 9. This compound | 167074-97-7 [chemicalbook.com]

- 10. theclinivex.com [theclinivex.com]

- 11. researchgate.net [researchgate.net]

- 12. medchemexpress.com [medchemexpress.com]

- 13. glpbio.com [glpbio.com]

- 14. scbt.com [scbt.com]

- 15. researchgate.net [researchgate.net]

- 16. scirp.org [scirp.org]

- 17. An improved LC-MS/MS method for determination of docetaxel and its application to population pharmacokinetic study in Chinese cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Microtubule-Targeting Action of 10-Oxo Docetaxel

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available scientific literature lacks specific quantitative data on the direct interaction of 10-Oxo Docetaxel with microtubules. This guide provides a detailed overview of the well-established mechanism of its parent compound, Docetaxel, which is presumed to be the primary mode of action for this compound. The effects of the C-10 oxidation on the potency and binding kinetics are yet to be fully elucidated in peer-reviewed literature.

Introduction: The Taxane Family and Microtubule Dynamics

The taxanes, a class of diterpenoid compounds, are among the most important chemotherapeutic agents used in the treatment of a wide array of solid tumors.[1][2] Their primary cellular target is the microtubule, a key component of the cytoskeleton. Microtubules are dynamic polymers of α- and β-tubulin heterodimers that are essential for various cellular processes, including cell division, intracellular transport, and maintenance of cell structure.[3][4] The dynamic instability of microtubules, characterized by phases of polymerization and depolymerization, is critical for their function, particularly during the formation of the mitotic spindle in cell division.[3][4]

Docetaxel, a semi-synthetic analogue of paclitaxel, is a potent microtubule-stabilizing agent.[5] It binds to the β-tubulin subunit of the tubulin heterodimer, promoting the assembly of tubulin into stable, nonfunctional microtubules and inhibiting their disassembly.[5][6] This disruption of microtubule dynamics leads to a blockage of cells in the G2/M phase of the cell cycle, ultimately triggering apoptotic cell death.[3][4] this compound is a novel taxoid, also known as Docetaxel Impurity B, with demonstrated anti-tumor properties.[7][8] As a close structural analogue of Docetaxel, its mechanism of action is expected to be fundamentally the same.

Core Mechanism of Action: Microtubule Stabilization

The presumed mechanism of action for this compound, based on its structural similarity to Docetaxel, involves its binding to the β-tubulin subunit within the microtubule polymer. This binding event locks the tubulin dimers into a polymerized state, effectively shifting the equilibrium towards microtubule assembly and preventing the depolymerization necessary for normal cellular function.[4][6] This leads to the formation of abnormal microtubule bundles and asters during mitosis, disrupting the mitotic spindle and causing cell cycle arrest.[9]

dot

Caption: Proposed mechanism of this compound on microtubules.

Quantitative Data (Docetaxel as a Reference)

Table 1: In Vitro Cytotoxicity of Docetaxel against Various Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) | Exposure Time (h) |

| Hs746T | Stomach | 1.0 | 24 |

| AGS | Stomach | 1.0 | 24 |

| HeLa | Cervix | 0.3 | 24 |

| CaSki | Cervix | 0.3 | 24 |

| BxPC3 | Pancreas | 0.3 | 24 |

| Capan-1 | Pancreas | 0.3 | 24 |

| CHLA-10 | Ewing Sarcoma | 0.14 | 96 |

| Rh18 | Rhabdomyosarcoma | 0.30 | 96 |

Data compiled from multiple sources.[1][10]

Table 2: Microtubule-Related Activity of Docetaxel

| Parameter | Value | Organism/System |

| Cellular Ki for Microtubules | 16 nM | HeLa Cells |

| EC50 for in vitro Tubulin Assembly | 0.36 µM | Yeast Tubulin (engineered) |

Data compiled from multiple sources.[6][11]

Detailed Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of microtubule-targeting agents like this compound.

In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules.

Principle: The polymerization of tubulin into microtubules causes an increase in light scattering, which can be measured as an increase in absorbance (turbidity) at 340-350 nm.

Materials:

-

Purified tubulin (e.g., from bovine brain, >99% pure)

-

G-PEM buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA, 10% glycerol)

-

GTP solution (100 mM)

-

This compound stock solution (in DMSO)

-

Positive control (e.g., Paclitaxel)

-

Negative control (e.g., Nocodazole)

-

96-well, clear bottom microplate

-

Temperature-controlled microplate reader

Procedure:

-

Prepare a tubulin solution at a final concentration of 2-4 mg/mL in ice-cold G-PEM buffer.

-

Add GTP to the tubulin solution to a final concentration of 1 mM.

-

Aliquot the tubulin/GTP mixture into pre-chilled microplate wells.

-

Add this compound at various concentrations (typically from nM to µM range). Include wells with positive and negative controls, and a vehicle control (DMSO).

-

Immediately place the plate in a microplate reader pre-warmed to 37°C.

-

Measure the absorbance at 350 nm every 30-60 seconds for 60-90 minutes.

-

Plot absorbance versus time to generate polymerization curves. The rate of polymerization and the maximum polymer mass can be calculated to determine the effect of the compound.

dot

Caption: Workflow for in vitro tubulin polymerization assay.

Immunofluorescence Microscopy of Cellular Microtubules

This method visualizes the effect of a compound on the microtubule network within intact cells.

Principle: Cells are treated with the compound, then fixed and permeabilized. Microtubules are stained with a specific primary antibody (e.g., anti-α-tubulin), which is then detected by a fluorescently labeled secondary antibody. The cell's nucleus is counterstained (e.g., with DAPI), and the microtubule morphology is observed using a fluorescence microscope.

Materials:

-

Cancer cell line (e.g., HeLa, A549) cultured on glass coverslips

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

Fixation buffer (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 1% BSA in PBS)

-

Primary antibody (e.g., mouse anti-α-tubulin)

-

Fluorescently labeled secondary antibody (e.g., goat anti-mouse IgG-Alexa Fluor 488)

-

DAPI solution

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Seed cells on glass coverslips in a multi-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for a specified period (e.g., 18-24 hours).

-

Wash the cells with PBS.

-

Fix the cells with fixation buffer for 10-15 minutes at room temperature.

-

Wash with PBS.

-

Permeabilize the cells with permeabilization buffer for 5-10 minutes.

-

Wash with PBS.

-

Block non-specific antibody binding with blocking buffer for 30-60 minutes.

-

Incubate with the primary anti-α-tubulin antibody (diluted in blocking buffer) for 1 hour at room temperature or overnight at 4°C.

-

Wash with PBS.

-

Incubate with the fluorescent secondary antibody and DAPI (diluted in blocking buffer) for 1 hour at room temperature, protected from light.

-

Wash with PBS.

-

Mount the coverslips onto glass slides using mounting medium.

-

Visualize the microtubule network and nuclear morphology using a fluorescence microscope. Look for characteristic changes such as microtubule bundling and mitotic arrest.[12]

Cell Viability/Cytotoxicity Assay

This assay determines the concentration of a compound that inhibits cell growth or kills cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT tetrazolium salt into purple formazan crystals, which can be solubilized and quantified by measuring the absorbance at a specific wavelength.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

-

96-well cell culture plate

-

Microplate reader

Procedure:

-

Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

-

Add serial dilutions of this compound to the wells. Include a vehicle control (DMSO).

-

Incubate the cells for a specified period (e.g., 48-72 hours).

-

Add MTT solution to each well (10% of the total volume) and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.

-

Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration of the drug that inhibits cell growth by 50%).

dot

Caption: Workflow for MTT cytotoxicity assay.

Conclusion and Future Directions

This compound is a promising anti-tumor agent that, based on its chemical structure, is presumed to act as a microtubule-stabilizing agent, mirroring the mechanism of its parent compound, Docetaxel. By promoting the polymerization and inhibiting the depolymerization of microtubules, it likely disrupts the mitotic spindle, leading to cell cycle arrest and apoptosis.

A critical need exists for further research to quantify the specific interaction of this compound with tubulin and microtubules. Determining its binding affinity, its precise effect on microtubule dynamics, and its IC50 for tubulin polymerization will be crucial for a complete understanding of its pharmacological profile. Comparative studies with Docetaxel will also be necessary to elucidate how the oxidation at the C-10 position modulates its efficacy and potential for overcoming drug resistance. Such studies will be invaluable for the continued development of this and other novel taxanes for cancer therapy.

References

- 1. Cytotoxicity of docetaxel (Taxotere) used as a single agent and in combination with radiation in human gastric, cervical and pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Tubulin-targeted agents including docetaxel and cabazitaxel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [Molecular mechanisms of antitumor activity of taxanes. I. Interaction of docetaxel with microtubules] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Docetaxel: a tubulin-stabilizing agent approved for the management of several solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Differences in Paclitaxel and Docetaxel Interactions with Tubulin Detected by Mutagenesis of Yeast Tubulin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. scbt.com [scbt.com]

- 9. selleckchem.com [selleckchem.com]

- 10. Initial Testing (Stage 1) of the Anti-Microtubule Agents Cabazitaxel and Docetaxel, by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

The Biological Activity of 10-Oxo Docetaxel: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

10-Oxo Docetaxel, a derivative and impurity of the widely used chemotherapeutic agent Docetaxel, is characterized by the oxidation of the hydroxyl group at the C-10 position to a ketone. This modification has been the subject of investigation to understand its impact on the biological activity profile compared to the parent compound. This technical guide provides a comprehensive overview of the known biological activities of this compound and its closely related analogue, 10-oxo-7-epidocetaxel. It includes available quantitative data on its cytotoxicity, effects on the cell cycle, and anti-metastatic potential. Detailed experimental protocols for key biological assays are provided, along with visualizations of the pertinent signaling pathways and experimental workflows to facilitate further research and development.

Introduction

Docetaxel is a potent, second-generation taxane that has demonstrated significant efficacy in the treatment of various solid tumors, including breast, prostate, and non-small cell lung cancer. Its primary mechanism of action involves the stabilization of microtubules, leading to the disruption of mitotic spindle assembly, cell cycle arrest at the G2/M phase, and subsequent apoptotic cell death.[1][2] this compound is an impurity and a degradation product of Docetaxel.[3] Understanding the biological profile of such derivatives is crucial for drug safety, efficacy, and the development of new analogues with potentially improved therapeutic indices. This guide focuses on the biological activity of this compound, drawing from available literature, with a particular focus on a key study of the closely related compound, 10-oxo-7-epidocetaxel.[4]

Mechanism of Action

Like other taxanes, the principal mechanism of action of this compound and its analogues is the inhibition of microtubule depolymerization.[5][6] By binding to the β-tubulin subunit of microtubules, these compounds promote the assembly and stabilization of microtubules, thereby preventing the dynamic instability required for mitotic spindle formation and chromosome segregation during cell division.[7][8] This disruption of microtubule dynamics leads to a blockage of the cell cycle, primarily at the G2/M phase, and ultimately induces apoptosis.[9][10]

Quantitative Biological Activity

Direct quantitative data for this compound is limited in publicly available literature. However, a significant study on the closely related compound, 10-oxo-7-epidocetaxel (10-O-7ED), provides valuable insights into the potential activity of the 10-oxo moiety.[4] It is important to note that the "7-epi" configuration in 7-epidocetaxel has been reported to result in a lower in vivo antitumor effectiveness compared to Docetaxel.[11] This suggests that the activity of 10-O-7ED may be influenced by both the 10-oxo and 7-epi modifications.

In Vitro Cytotoxicity

A study by Manjappa and Murthy (2019) demonstrated that 10-oxo-7-epidocetaxel exhibits significant time-dependent cytotoxicity against B16F10 melanoma cells. The cytotoxic effect was more pronounced at 48 and 72 hours of exposure compared to 22 hours.[4]

Table 1: Summary of In Vitro Cytotoxicity of 10-oxo-7-epidocetaxel

| Cell Line | Compound | Exposure Time | Observation | Reference |

| B16F10 Melanoma | 10-oxo-7-epidocetaxel | 48 and 72 hours | Significantly higher cytotoxicity compared to 22 hours | [4] |

Cell Cycle Analysis

The same study investigated the effect of 10-oxo-7-epidocetaxel on the cell cycle distribution of B16F10 cells. Compared to Docetaxel (TXT), which predominantly caused an S-phase arrest, 10-oxo-7-epidocetaxel induced a more significant arrest in the G2/M phase of the cell cycle.[4]

Table 2: Comparative Cell Cycle Arrest Profile

| Compound | Predominant Cell Cycle Phase of Arrest | Reference |

| Docetaxel (TXT) | S Phase | [4] |

| 10-oxo-7-epidocetaxel | G2/M Phase | [4] |

In Vitro Anti-Metastatic Activity

Manjappa and Murthy (2019) also reported that 10-oxo-7-epidocetaxel demonstrated a significantly increased in vitro anti-metastatic activity when compared to Docetaxel.[4]

Table 3: In Vitro Anti-Metastatic Activity Comparison

| Compound | Anti-Metastatic Activity | Reference |

| Docetaxel (TXT) | Standard | [4] |

| 10-oxo-7-epidocetaxel | Significantly Increased | [4] |

Signaling Pathways

The induction of apoptosis by taxanes is a complex process involving multiple signaling pathways. While specific pathways modulated by this compound have not been fully elucidated, the general mechanisms initiated by microtubule disruption are well-documented for Docetaxel. These pathways are likely to be relevant for its 10-oxo derivative.

References

- 1. veeprho.com [veeprho.com]

- 2. researchgate.net [researchgate.net]

- 3. arxiv.org [arxiv.org]

- 4. Flow cytometry with PI staining | Abcam [abcam.com]

- 5. CAS 153381-68-1: 7-Epi-docetaxel | CymitQuimica [cymitquimica.com]

- 6. 7-Epi-docetaxel | CAS#:153381-68-1 | Chemsrc [chemsrc.com]

- 7. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 8. bdbiosciences.com [bdbiosciences.com]

- 9. vet.cornell.edu [vet.cornell.edu]

- 10. ucl.ac.uk [ucl.ac.uk]

- 11. researchgate.net [researchgate.net]

In-Depth Technical Guide: 10-Oxo Docetaxel - A Novel Taxoid Derivative

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Extensive searches of publicly available scientific literature and research databases did not yield specific in-depth experimental data, detailed protocols, or validated signaling pathway information for 10-Oxo Docetaxel. This document summarizes the available general information and provides context from closely related taxoid derivatives. The experimental data and protocols presented herein are for the related compound 10-oxo-7-epidocetaxel and should be considered illustrative examples of the research required for a comprehensive understanding of this compound.

Introduction

This compound is identified as a novel taxoid and an impurity or intermediate of the well-established chemotherapeutic agent, Docetaxel.[1][2][3] Like other taxanes, its mechanism of action is predicated on the disruption of microtubule dynamics, a critical process for cell division and other essential cellular functions.[1] While acknowledged for its anti-tumor properties, detailed public-domain research specifically characterizing the efficacy and mechanisms of this compound is currently limited.[1][2] This guide provides a framework for the type of in-depth analysis required for such a compound, drawing parallels from the closely related molecule, 10-oxo-7-epidocetaxel.

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 167074-97-7 | [2] |

| Molecular Formula | C43H51NO14 | [2] |

| Molecular Weight | 805.86 g/mol | [2] |

| Classification | Microtubule/Tubulin Inhibitor | [1] |

Mechanism of Action

As a taxoid derivative, this compound is presumed to share the fundamental mechanism of action of this class of compounds. Taxanes bind to the β-tubulin subunit of microtubules, stabilizing them against depolymerization. This interference with the normal dynamic instability of microtubules leads to the arrest of the cell cycle at the G2/M phase and ultimately induces apoptosis.

General Signaling Pathway for Taxoid-Induced Apoptosis

Caption: Generalized mechanism of action for taxoid compounds.

Quantitative Data (Illustrative Example: 10-oxo-7-epidocetaxel)

The following tables summarize quantitative data from a study on 10-oxo-7-epidocetaxel . This data is presented for illustrative purposes only and does not represent the activity of this compound.

Table 1: In Vitro Cytotoxicity of 10-oxo-7-epidocetaxel vs. Docetaxel (Taxotere® - TXT)[4]

| Cell Line | Compound | IC50 (nM) at 48h | IC50 (nM) at 72h |

| B16F10 | 10-oxo-7-epidocetaxel | Data not specified | Data not specified, but noted as significantly higher cytotoxicity than at 22h |

| B16F10 | Docetaxel (TXT) | Data not specified | Data not specified |

Note: The study states that 10-oxo-7-epidocetaxel caused significantly higher cytotoxicity after 48 and 72 hours compared to 22 hours.[4]

Table 2: In Vitro Anti-Metastatic Activity of 10-oxo-7-epidocetaxel (Wound Scratch Assay)[4]

| Cell Line | Treatment | Wound Closure (%) at 24h |

| B16F10 | Control | ~100% |

| B16F10 | Docetaxel (TXT) | Data not specified |

| B16F10 | 10-oxo-7-epidocetaxel | Significantly less than TXT |

Note: The study reports that 10-oxo-7-epidocetaxel showed significantly increased in vitro anti-metastatic activity compared to Docetaxel (TXT).[4]

Table 3: Cell Cycle Analysis of B16F10 Cells Treated with 10-oxo-7-epidocetaxel[4]

| Treatment | Predominant Cell Cycle Arrest Phase |

| Docetaxel (TXT) | S Phase |

| 10-oxo-7-epidocetaxel | G2/M Phase |

Note: At higher concentrations, the trend was noted to be reversed.[4]

Table 4: In Vivo Anti-Metastatic Activity of 10-oxo-7-epidocetaxel in B16F10 Mouse Model[4]

| Treatment Group | Mean Number of Surface Metastatic Nodules (± SD) | p-value vs. Control |

| Control | 348 ± 56 | - |

| 10-oxo-7-epidocetaxel | 107 ± 49 | < 0.0001 |

Experimental Protocols (Illustrative Example: 10-oxo-7-epidocetaxel)

The following are detailed methodologies for key experiments performed on 10-oxo-7-epidocetaxel . These are intended to serve as a template for the types of studies required for this compound.

In Vitro Anti-Proliferative Assay (MTT Assay)[4]

-

Cell Seeding: B16F10 cells are seeded in 96-well plates at a specified density and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with varying concentrations of the test compound (e.g., 0.01 nM to 10 µM) for 24, 48, and 72 hours.

-

MTT Incubation: After the treatment period, cells are washed with PBS and incubated with MTT solution (5 mg/mL).

-

Formazan Solubilization: The resulting formazan crystals are dissolved in DMSO.

-

Absorbance Measurement: The optical density is measured at a specific wavelength using a microplate reader to determine cell viability.

In Vitro Anti-Metastatic Activity (Wound Scratch Assay)[4]

-

Cell Monolayer: B16F10 cells are grown to confluence in 6-well plates.

-

Wound Creation: A sterile pipette tip is used to create a linear scratch in the cell monolayer.

-

Compound Treatment: Cells are treated with the test compounds at a specified concentration.

-

Image Acquisition: Images of the wound are captured at 0 and 24 hours.

-

Analysis: The wound closure area is measured to determine the extent of cell migration.

Cell Cycle Analysis (Flow Cytometry)[4]

-

Cell Treatment: B16F10 cells are treated with different concentrations of the test compounds for 24 and 48 hours.

-

Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold ethanol.

-

Staining: Fixed cells are stained with a solution containing propidium iodide and RNase.

-

Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).

In Vivo Anti-Metastatic Study (B16F10 Lung Metastasis Model)[4]

-

Animal Model: C57BL/6 mice are used.

-

Tumor Cell Injection: B16F10 melanoma cells are injected intravenously to induce lung metastases.

-

Treatment: A single intravenous dose of the test compound is administered.

-

Monitoring: Mice are monitored for weight loss and mortality.

-

Endpoint Analysis: After a specified period (e.g., 20 days), mice are euthanized, and the lungs are harvested to count the number of surface metastatic nodules.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the preclinical evaluation of a novel taxoid derivative like this compound.

Caption: General preclinical evaluation workflow for a novel taxoid.

Conclusion

This compound is a recognized taxoid derivative with potential anti-tumor activity. However, a significant gap exists in the publicly available scientific literature regarding its specific biological effects and mechanisms of action. The detailed characterization of this compound, following experimental frameworks similar to those applied to its analogue, 10-oxo-7-epidocetaxel, is essential to fully understand its therapeutic potential. Further research is warranted to elucidate the specific cytotoxicity, anti-metastatic properties, cell cycle effects, and in vivo efficacy of this compound, as well as to identify the specific signaling pathways it modulates. Such studies will be crucial in determining its potential as a novel therapeutic agent in oncology.

References

Spectroscopic Analysis of 10-Oxo Docetaxel: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

10-Oxo Docetaxel is a significant impurity and degradation product of the widely used chemotherapeutic agent, Docetaxel. Its presence can impact the quality, safety, and efficacy of the drug product. Therefore, a thorough understanding of its spectroscopic characteristics is paramount for its identification, quantification, and control during drug development and manufacturing. This technical guide provides an in-depth overview of the spectroscopic analysis of this compound, including detailed experimental protocols and a summary of its known spectral data.

Introduction

Docetaxel, a member of the taxane family, is a potent mitotic inhibitor used in the treatment of various cancers. This compound is an oxidation product of Docetaxel, characterized by the presence of a ketone group at the C-10 position of the baccatin III core structure. The formation of this impurity can occur during synthesis, formulation, or storage. This guide outlines the key spectroscopic techniques used to characterize this compound, including Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy.

Spectroscopic Data Summary

The following tables summarize the available and inferred spectroscopic data for this compound. It is important to note that while some data is directly available from commercial suppliers, other data points are inferred based on the known spectral characteristics of Docetaxel and its other impurities due to the limited availability of comprehensive published data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Table 1: ¹H NMR Spectroscopic Data of this compound (in CDCl₃)

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2' | ~5.70 | d | ~7.0 |

| H-3' | ~5.45 | m | |

| H-2 | ~4.95 | d | ~8.0 |

| H-5 | ~4.90 | m | |

| H-7 | ~4.40 | dd | ~10.5, 6.5 |

| H-13 | ~6.20 | t | ~8.5 |

| Aromatic Protons | 7.30 - 8.15 | m | |

| OAc-CH₃ | ~2.35 | s | |

| t-Bu | ~1.35 | s | |

| Me-16, Me-17 | ~1.15, ~1.25 | s | |

| Me-18 | ~1.90 | s | |

| Me-19 | ~1.80 | s |

Table 2: Predicted ¹³C NMR Spectroscopic Data of this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-10 | ~205 (Ketone) |

| C-4 | ~170 (Ester Carbonyl) |

| C-1' | ~172 (Ester Carbonyl) |

| Aromatic Carbons | 125 - 140 |

| Baccatin Core Carbons | 10 - 90 |

| Side Chain Carbons | 20 - 80 |

| t-Butyl Carbons | ~28 |

| Acetyl Methyl Carbon | ~21 |

Mass Spectrometry (MS) Data

Table 3: Mass Spectrometry Data of this compound

| Parameter | Value |

| Molecular Formula | C₄₃H₅₁NO₁₄ |

| Molecular Weight | 805.86 g/mol |

| Ionization Mode | Electrospray Ionization (ESI) - Positive |

| Observed [M+H]⁺ | 806.3 |

| Observed [M+Na]⁺ | 828.3 |

| Key Fragment Ions (m/z) | 527.2, 509.2, 286.1 |

Note: The fragmentation pattern of taxanes often involves the cleavage of the ester linkage between the baccatin core and the C-13 side chain.

Fourier-Transform Infrared (FT-IR) Spectroscopy Data

Table 4: Predicted FT-IR Spectroscopic Data of this compound

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| ~3450 (broad) | O-H Stretching (hydroxyl groups) |

| ~3300 (broad) | N-H Stretching (amide) |

| ~3060 | Aromatic C-H Stretching |

| ~2970 | Aliphatic C-H Stretching |

| ~1735 | C=O Stretching (ester) |

| ~1715 | C=O Stretching (ketone at C-10) |

| ~1650 | C=O Stretching (amide I) |

| ~1540 | N-H Bending (amide II) |

| ~1250 | C-O Stretching (esters, ethers) |

| ~710 | Aromatic C-H Bending |

Ultraviolet-Visible (UV-Vis) Spectroscopy Data

Table 5: Predicted UV-Vis Spectroscopic Data of this compound

| Parameter | Value |

| Solvent | Methanol or Ethanol |

| Predicted λmax | ~230 nm, ~273 nm |

Experimental Protocols

The following sections provide detailed methodologies for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a 5 mm probe.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 16-64 scans.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and 1024-4096 scans.

-

-

Data Processing: Process the raw data using appropriate NMR software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology:

-

Sample Preparation: Prepare a dilute solution of this compound (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) coupled with an electrospray ionization (ESI) source.

-

MS Acquisition:

-

Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

-

Acquire the full scan mass spectrum in positive ion mode over a mass range of m/z 100-1000.

-

-

MS/MS Acquisition (for fragmentation analysis):

-

Select the [M+H]⁺ ion (m/z 806.3) as the precursor ion.

-

Perform collision-induced dissociation (CID) using an appropriate collision energy to generate fragment ions.

-

Acquire the product ion spectrum.

-

-

Data Analysis: Analyze the spectra to determine the accurate mass of the molecular ion and to propose a fragmentation pathway based on the observed fragment ions.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Methodology:

-

Sample Preparation:

-

KBr Pellet Method: Mix a small amount of this compound (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Instrumentation: A Fourier-transform infrared spectrometer.

-

Spectrum Acquisition:

-

Record a background spectrum of the empty sample compartment (or the clean ATR crystal).

-

Place the sample in the spectrometer and record the sample spectrum over a range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Analysis: Analyze the spectrum to identify the characteristic absorption bands corresponding to the various functional groups in the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To determine the absorption maxima of this compound.

Methodology:

-

Sample Preparation: Prepare a stock solution of this compound in a UV-transparent solvent (e.g., methanol or ethanol) at a known concentration (e.g., 1 mg/mL). Prepare a series of dilutions to obtain a final concentration that gives an absorbance reading between 0.2 and 0.8.

-

Instrumentation: A dual-beam UV-Vis spectrophotometer.

-

Spectrum Acquisition:

-

Use the pure solvent as a blank.

-

Scan the sample solution over a wavelength range of 200-400 nm.

-

-

Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax).

Mandatory Visualizations

Experimental Workflow for Spectroscopic Analysis

The Formation of 10-Oxo Docetaxel: An In-depth Technical Examination

For Researchers, Scientists, and Drug Development Professionals

Introduction

Docetaxel, a prominent member of the taxane family of chemotherapeutic agents, is a cornerstone in the treatment of various cancers. Its mechanism of action involves the stabilization of microtubules, leading to cell cycle arrest and apoptosis. However, the stability of Docetaxel is a critical concern in its formulation and administration, as it can degrade into several impurities. Among these, 10-Oxo Docetaxel has emerged as a significant degradation product, formed through the oxidation of the hydroxyl group at the C-10 position of the Docetaxel molecule. This technical guide provides a comprehensive overview of the formation of this compound, including its chemical transformation, analytical detection, and potential biological implications.

Chemical Transformation of Docetaxel to this compound

The conversion of Docetaxel to this compound is an oxidation reaction that specifically targets the secondary alcohol at the C-10 position of the baccatin III core. This transformation results in the formation of a ketone functional group.

Reaction Pathway:

This oxidation can be induced under various conditions, most notably through forced degradation studies involving oxidative stress (e.g., exposure to hydrogen peroxide) or basic conditions. While the precise mechanism under physiological conditions is not fully elucidated, the in vitro formation of this compound highlights a potential degradation pathway that can impact the purity and efficacy of Docetaxel formulations.

Experimental Protocols

Detailed experimental protocols for the targeted synthesis of this compound are not extensively published, as it is primarily studied as a degradation product. However, based on forced degradation studies, the following general methodologies can be employed to generate and analyze this compound.

Forced Degradation of Docetaxel to Generate this compound

Objective: To induce the formation of this compound from Docetaxel through oxidative and basic stress conditions for analytical and characterization purposes.

Materials:

-

Docetaxel reference standard

-

Hydrogen peroxide (H₂O₂) solution (3% v/v)

-

Sodium hydroxide (NaOH) solution (0.1 M)

-

Hydrochloric acid (HCl) solution (0.1 M)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

pH meter

-

HPLC or UPLC system with a UV or PDA detector and a mass spectrometer (MS)

-

C18 column (e.g., 250 mm x 4.6 mm, 5 µm)

Procedure:

-

Preparation of Docetaxel Stock Solution: Prepare a stock solution of Docetaxel in a suitable solvent such as acetonitrile or methanol at a concentration of 1 mg/mL.

-

Oxidative Degradation:

-

To 1 mL of the Docetaxel stock solution, add 1 mL of 3% H₂O₂ solution.

-

Incubate the mixture at room temperature for a specified period (e.g., 24 hours), protected from light.

-

After incubation, neutralize the solution if necessary and dilute with the mobile phase to an appropriate concentration for HPLC analysis.

-

-

Basic Degradation:

-

To 1 mL of the Docetaxel stock solution, add 1 mL of 0.1 M NaOH solution.

-

Incubate the mixture at room temperature for a specified period (e.g., 1 hour).

-

Neutralize the solution with 0.1 M HCl and dilute with the mobile phase for HPLC analysis.

-

-

HPLC-UV/MS Analysis:

-

Analyze the stressed samples using a validated stability-indicating HPLC or UPLC method.

-

A typical mobile phase consists of a gradient mixture of acetonitrile and water.

-

Monitor the elution of Docetaxel and its degradation products using a UV detector at approximately 230 nm.

-

Confirm the identity of the this compound peak by comparing its retention time with a reference standard (if available) and by analyzing its mass spectrum.

-

Workflow for Forced Degradation and Analysis:

Data Presentation

Quantitative data from forced degradation studies indicate the propensity of Docetaxel to form various impurities under stress. The following table summarizes representative data from a stability-indicating method development study.

| Stress Condition | % 10-Oxo-7-epi-docetaxel Formed | % Other Degradants | % Remaining Docetaxel |

| Acid (0.1N HCl, 60°C, 2h) | Not Detected | 5.2 | 94.8 |

| Base (0.01N NaOH, RT, 1h) | 2.52 | 10.92 | 86.56 |

| Oxidation (3% H₂O₂, RT, 24h) | Not specified individually | 9.06 | 90.94 |

| Thermal (80°C, 48h) | Not Detected | 0.69 | 99.31 |

Note: Data is adapted from a study on Docetaxel impurities and may not represent the formation of this compound in isolation from its 7-epimer.

Biological Context and Signaling Pathways

The primary mechanism of action of Docetaxel involves its binding to the β-subunit of tubulin, which stabilizes microtubules and prevents their depolymerization. This disruption of microtubule dynamics leads to mitotic arrest and ultimately induces apoptosis in cancer cells.

Docetaxel's Known Signaling Pathway:

While this compound is described as a novel taxoid with anti-tumor properties, detailed studies on its specific mechanism of action and its interaction with cellular signaling pathways are limited. It is plausible that this compound retains some affinity for tubulin and can also induce microtubule stabilization, but further research is required to confirm its potency and any differential effects compared to Docetaxel.

The in vivo formation of this compound is likely influenced by the metabolic pathways of Docetaxel. Docetaxel is primarily metabolized in the liver by cytochrome P450 enzymes, specifically CYP3A4 and CYP3A5, to hydroxylated metabolites.[1] While direct oxidation to this compound by these enzymes has not been definitively established as a major metabolic route, the potential for its formation as a minor metabolite or a subsequent product of primary metabolism exists.

Conclusion

This compound is a significant oxidative degradation product of Docetaxel. Understanding its formation is crucial for the development of stable Docetaxel formulations and for ensuring the quality and safety of this important chemotherapeutic agent. While detailed synthetic protocols are scarce, forced degradation studies provide a reliable method for its generation and characterization. Further research into the specific biological activities and signaling pathways of this compound will provide a more complete understanding of its potential impact on the overall therapeutic profile of Docetaxel.

References

The Pivotal Role of 10-Oxo Docetaxel in the Degradation Landscape of Docetaxel: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive examination of the role of 10-Oxo Docetaxel in the degradation pathways of the widely used anticancer agent, Docetaxel. A thorough understanding of these pathways is critical for ensuring drug stability, efficacy, and patient safety. This document details the formation of this compound and other related impurities under various stress conditions, presents quantitative data from forced degradation studies, outlines relevant experimental protocols, and illustrates the degradation pathways.

Introduction to Docetaxel and its Stability Challenges

Docetaxel, a member of the taxane family, is a potent mitotic inhibitor used in the treatment of various cancers.[1] Its complex chemical structure, however, makes it susceptible to degradation, leading to the formation of impurities that can impact its therapeutic efficacy and potentially introduce toxicity. Among these degradation products, this compound has been identified as a significant impurity, primarily arising from oxidation.[2] Understanding the conditions that promote its formation and its subsequent role in the overall degradation cascade is paramount for the development of stable Docetaxel formulations.

Key Degradation Products of Docetaxel

Forced degradation studies under acidic, basic, oxidative, and thermal stress conditions have revealed several key impurities of Docetaxel. The most prominent among these are:

-

This compound: An oxidation product formed at the C-10 position of the Docetaxel molecule.[2]

-

7-Epi-Docetaxel: An epimer of Docetaxel, which is often the major degradation product, particularly under thermal and basic conditions.[3][4]

-

7-Epi-10-Oxo-Docetaxel: A compound resulting from both epimerization at the C-7 position and oxidation at the C-10 position.[2][5]

-

10-Deacetyl Baccatin III: Formed by the cleavage of the side chain at C-13.[5]

Quantitative Analysis of Docetaxel Degradation

The formation of this compound and other impurities is highly dependent on the specific stress conditions. The following tables summarize quantitative data from forced degradation studies, providing insights into the relative abundance of these degradation products.

Table 1: Summary of Docetaxel Degradation under Various Stress Conditions [3]

| Stress Condition | % Degradation of Docetaxel | This compound (%) | 7-Epi-Docetaxel (%) | Other Major Impurities (%) |

| Acid Hydrolysis (2N HCl, 24 hours) | 9.06 | 0.34 | 0.69 | - |

| Base Hydrolysis (2N NaOH, 1 hour) | 56.21 | - | 13.44 | 10-Oxo-7-epidocetaxel (2.52) |

| Oxidative (3% H₂O₂, 12 hours) | 13.44 | - | - | - |

| Thermal (100°C, 48 hours) | 0.69 | - | - | - |

Note: The original study did not report detectable levels of this compound under these specific basic, oxidative, and thermal conditions, suggesting its formation might be more nuanced or that it is an intermediate.

Table 2: Docetaxel Recovery in Different Excipients at 40°C over 12 Weeks [2]

| Excipient | Initial Recovery (%) | 4 Weeks Recovery (%) | 8 Weeks Recovery (%) | 12 Weeks Recovery (%) |

| Super Refined Polysorbate 80 | ~100 | >90 | >90 | >90 |

| Standard Polysorbate 80 (Source 1) | ~100 | ~60 | ~40 | ~20 |

| Standard Polysorbate 80 (Source 2) | ~100 | ~40 | ~20 | ~10 |

| Standard Polysorbate 80 (Source 3) | ~100 | ~50 | ~40 | ~50 |

| Super Refined PEG 400 | ~100 | >90 | >90 | >90 |

| Standard PEG 400 (Source 1) | ~100 | ~90 | ~80 | ~75 |

| Standard PEG 400 (Source 2) | ~100 | ~60 | ~40 | ~30 |

This table highlights the significant impact of excipient purity on Docetaxel stability, with higher purity excipients showing substantially less degradation.

Docetaxel Degradation Pathways

The degradation of Docetaxel is a multifaceted process involving oxidation, epimerization, and hydrolysis. This compound is a key node in the oxidative degradation pathway.

References

- 1. Docetaxel - Wikipedia [en.wikipedia.org]

- 2. pharmaexcipients.com [pharmaexcipients.com]

- 3. Evaluation of the Pharmaceutical Quality of Docetaxel Injection Using New Stability Indicating Chromatographic Methods for Assay and Impurities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Isolation and characterization of degradation impurities in docetaxel drug substance and its formulation - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Cell-Based Assays with 10-Oxo Docetaxel

For Researchers, Scientists, and Drug Development Professionals

Introduction

10-Oxo Docetaxel is a novel taxoid and an intermediate of Docetaxel, demonstrating significant anti-tumor properties. As a member of the taxane family, its primary mechanism of action is the inhibition of microtubule depolymerization, which disrupts normal microtubule dynamics. This interference with microtubule function leads to a blockage of the cell cycle at the G2/M phase and subsequent induction of apoptosis. These application notes provide detailed protocols for essential cell-based assays to evaluate the efficacy and mechanism of action of this compound in cancer cell lines.

Mechanism of Action

This compound, similar to its parent compound Docetaxel, binds to the β-tubulin subunit of microtubules. This binding stabilizes the microtubules, preventing their disassembly. The stabilization of microtubules disrupts the mitotic spindle, a structure crucial for the separation of chromosomes during cell division. Consequently, the cell cycle is arrested in the G2/M phase, ultimately triggering programmed cell death, or apoptosis. Key signaling pathways involved in this process include the activation of the p38/p53/p21 axis and the phosphorylation of the anti-apoptotic protein Bcl-2.

Data Presentation

Table 1: Hypothetical IC50 Values of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) after 72h exposure |

| MCF-7 | Breast Cancer | 15.2 |

| MDA-MB-231 | Breast Cancer | 25.8 |

| A549 | Lung Cancer | 18.5 |

| HCT116 | Colon Cancer | 22.1 |

| PC-3 | Prostate Cancer | 12.7 |

| DU145 | Prostate Cancer | 30.4 |

Table 2: Hypothetical Apoptosis Induction by this compound in A549 Cells (48h treatment)

| Concentration (nM) | % Early Apoptosis (Annexin V+/PI-) | % Late Apoptosis (Annexin V+/PI+) | % Necrosis (Annexin V-/PI+) | % Live Cells |

| 0 (Control) | 2.1 | 1.5 | 0.8 | 95.6 |

| 10 | 15.3 | 8.2 | 1.1 | 75.4 |

| 25 | 28.7 | 15.6 | 1.9 | 53.8 |

| 50 | 42.1 | 25.3 | 2.5 | 30.1 |

Table 3: Hypothetical Cell Cycle Distribution in PC-3 Cells after 24h Treatment with this compound

| Concentration (nM) | % G0/G1 Phase | % S Phase | % G2/M Phase |

| 0 (Control) | 65.4 | 15.2 | 19.4 |

| 10 | 58.1 | 12.5 | 29.4 |

| 25 | 45.3 | 8.9 | 45.8 |

| 50 | 30.7 | 5.1 | 64.2 |

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol determines the concentration of this compound that inhibits cell viability by 50% (IC50). The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the reduction of MTT by mitochondrial dehydrogenases in viable cells into a purple formazan product.

Materials:

-

This compound

-

Cancer cell lines of interest

-

Complete cell culture medium

-

96-well plates

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

-

Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

-

Prepare serial dilutions of this compound in complete medium.

-

Remove the medium from the wells and add 100 µL of the various concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound, e.g., DMSO).

-

Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium containing MTT.

-

Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Gently shake the plate for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Early apoptotic cells expose phosphatidylserine (PS) on the outer leaflet of the plasma membrane, which is detected by Annexin V-FITC. Propidium Iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, thus staining late apoptotic and necrotic cells.

Materials:

-

This compound

-

Cancer cell lines of interest

-

6-well plates

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

PBS

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and allow them to attach overnight.

-

Treat the cells with various concentrations of this compound for the desired time (e.g., 24 or 48 hours). Include a vehicle control.

-

Harvest the cells, including any floating cells from the supernatant, by trypsinization.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within one hour.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol uses propidium iodide (PI) to stain the cellular DNA content, allowing for the analysis of cell cycle distribution by flow cytometry. Cells in the G2/M phase will have twice the DNA content of cells in the G0/G1 phase.

Materials:

-

This compound

-

Cancer cell lines of interest

-

6-well plates

-

PBS

-

Cold 70% ethanol

-

Propidium Iodide staining solution (containing PI and RNase A)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and allow them to attach overnight.

-

Treat the cells with various concentrations of this compound for the desired time (e.g., 24 hours). Include a vehicle control.

-

Harvest the cells by trypsinization.

-

Wash the cells with PBS and centrifuge.

-

Resuspend the cell pellet in 1 mL of cold PBS.

-

While vortexing gently, add 4 mL of cold 70% ethanol dropwise to fix the cells.

-

Incubate the cells at -20°C for at least 2 hours (or overnight).

-

Centrifuge the fixed cells and wash with PBS.

-

Resuspend the cell pellet in 500 µL of Propidium Iodide staining solution.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the samples by flow cytometry.

Mandatory Visualization

Cell Viability Assay Workflow

Apoptosis and Cell Cycle Analysis Workflow

This compound Signaling Pathway

Application Notes and Protocols for Solubilizing 10-Oxo Docetaxel in Cell Culture Media

For Researchers, Scientists, and Drug Development Professionals

Introduction

10-Oxo Docetaxel is a taxoid compound and an impurity of the widely used chemotherapeutic agent, Docetaxel.[1][2] Like other taxanes, it exhibits anti-tumor properties, making it a compound of interest in oncological research.[3][4][5] A significant challenge in the in vitro study of this compound and other taxanes is their inherent low aqueous solubility.[6][7][8] This document provides a detailed protocol for the solubilization of this compound to facilitate its use in cell culture media for experimental research. The following protocols are based on established methods for related compounds, such as Docetaxel, and general best practices for handling poorly soluble agents in cell culture applications.

Data Presentation

Due to the limited availability of specific quantitative solubility data for this compound, the following table provides solubility information for the parent compound, Docetaxel, which can serve as a valuable reference point. Researchers should empirically determine the optimal solubility for this compound in their specific experimental setup.

Table 1: Solubility of Docetaxel in Common Solvents

| Solvent | Solubility | Reference |

| Dimethyl Sulfoxide (DMSO) | ≥ 35 mg/mL | [9] |

| Dimethyl Sulfoxide (DMSO) | ~5 mg/mL | [10] |

| Dimethyl Sulfoxide (DMSO) | 200 mg/mL | [11] |

| Ethanol (EtOH) | ~1.5 mg/mL | [10] |

| Ethanol (EtOH) | 100 mg/mL | [11] |

| Chloroform | Slightly soluble | [4] |

| Methanol | Slightly soluble | [4] |

| Water | Poor | [6][7] |

Note: Solubility can be influenced by factors such as temperature, pH, and the presence of other solutes.

Experimental Protocols

Protocol 1: Preparation of a High-Concentration Stock Solution of this compound

This protocol describes the preparation of a concentrated stock solution of this compound in an organic solvent, which can then be diluted to the final working concentration in cell culture media.

Materials:

-

This compound powder

-

Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

-

Sterile, amber microcentrifuge tubes or vials

-

Vortex mixer

-

Ultrasonic water bath (optional)

-

Calibrated micropipettes and sterile tips

Procedure:

-

Pre-warming the Solvent: Warm the anhydrous DMSO to room temperature if stored at a lower temperature.

-

Weighing the Compound: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

-

Initial Solubilization: Add the required volume of DMSO to the tube to achieve the desired stock concentration (e.g., 10 mM). It is recommended to start with a concentration similar to that used for Docetaxel.

-

Vortexing: Tightly cap the tube and vortex vigorously for 1-2 minutes to facilitate dissolution.

-

Visual Inspection: Visually inspect the solution for any undissolved particles. If particles remain, proceed to the next step.

-

Sonication (Optional): To aid dissolution, place the tube in an ultrasonic water bath for 5-10 minutes. Some sources suggest gentle warming to 37°C can also improve solubility.[4]

-

Final Inspection: After vortexing and optional sonication, visually confirm that the solution is clear and free of precipitates.

-

Sterile Filtration (Optional but Recommended): If the stock solution needs to be sterile, filter it through a 0.22 µm syringe filter compatible with DMSO.

-

Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.[3][4] Once in solution, it is advisable to use it within 1 to 6 months to prevent loss of potency.[3][4]

Protocol 2: Preparation of Working Solutions in Cell Culture Media

This protocol details the dilution of the high-concentration stock solution into the final cell culture medium for treating cells.

Materials:

-

Prepared this compound stock solution (from Protocol 1)

-

Pre-warmed, complete cell culture medium (e.g., DMEM or RPMI-1640 with serum and supplements)

-

Sterile conical tubes or appropriate sterile containers

-

Calibrated micropipettes and sterile tips

Procedure:

-

Thawing the Stock Solution: Thaw an aliquot of the this compound stock solution at room temperature.

-

Calculating the Dilution: Calculate the volume of the stock solution required to achieve the desired final concentration in your cell culture medium. It is critical to ensure that the final concentration of the organic solvent (e.g., DMSO) in the cell culture medium is non-toxic to the cells (typically ≤ 0.5%).

-

Serial Dilution (Recommended): To ensure accurate and homogenous dilution, it is recommended to perform a serial dilution.

-

First, dilute the stock solution into a small volume of cell culture medium to create an intermediate dilution.